2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 431999-59-6
VCID: VC7670881
InChI: InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
SMILES: CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H13IO5S
Molecular Weight: 432.23

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

CAS No.: 431999-59-6

Cat. No.: VC7670881

Molecular Formula: C15H13IO5S

Molecular Weight: 432.23

* For research use only. Not for human or veterinary use.

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate - 431999-59-6

Specification

CAS No. 431999-59-6
Molecular Formula C15H13IO5S
Molecular Weight 432.23
IUPAC Name (2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate
Standard InChI InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Standard InChI Key RNWZMXALTKEFMU-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2

Introduction

Synthetic Methodology and Challenges

Key Synthetic Routes

The synthesis of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves sequential functionalization of a benzene scaffold:

Step 1: Iodination
Electrophilic iodination of 2-ethoxy-4-formylphenol using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acidic media (e.g., CF3COOH\text{CF}_{3}\text{COOH}) introduces iodine at position 6 . Yields exceed 85% under optimized conditions .

Step 2: Sulfonation
Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) installs the sulfonate group. This step requires anhydrous conditions to prevent hydrolysis .

Step 3: Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ≥95% purity .

Synthetic Challenges

  • Iodine Stability: The C–I bond is prone to homolytic cleavage under UV light, necessitating amber glassware and inert atmospheres .

  • Sulfonate Hydrolysis: Competing hydrolysis of the sulfonate group limits reaction temperatures to <60°C .

  • Ortho-Directing Effects: The formyl and ethoxy groups direct electrophilic substitution to position 6, but steric hindrance from the sulfonate group can reduce yields by 10–15% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueConditions
Melting PointNot available
Boiling Point557.6 \pm 50.0 \, ^\circ\text{C}760 mmHg
Flash Point291.0 \pm 30.1 \, ^\circ\text{C}
Vapor Pressure0.0±1.5mmHg0.0 \pm 1.5 \, \text{mmHg}25°C
Solubility in WaterLowHydrophobic sulfonate
Solubility in DMSOHigh (>100 mg/mL)Polar aprotic solvent

Data sourced from experimental measurements .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, leveraging its sulfonate group for enhanced water solubility in prodrug formulations .

Material Science

In polymer chemistry, it acts as a photoinitiator crosslinker due to the iodine atom’s radical-generating capacity under UV light .

Comparison with Related Compounds

CompoundKey DifferencesReactivity
4-Iodo-2-methoxyphenyl sulfonateLacks formyl group; lower electrophilicityLimited use in condensation reactions
6-Ethoxy-2-iodophenyl acetateAcetate ester instead of sulfonateHigher hydrolytic stability

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